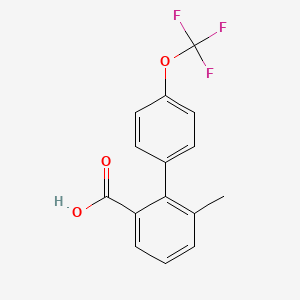

6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid

CAS No.: 682339-50-0

Cat. No.: VC16821042

Molecular Formula: C15H11F3O3

Molecular Weight: 296.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 682339-50-0 |

|---|---|

| Molecular Formula | C15H11F3O3 |

| Molecular Weight | 296.24 g/mol |

| IUPAC Name | 3-methyl-2-[4-(trifluoromethoxy)phenyl]benzoic acid |

| Standard InChI | InChI=1S/C15H11F3O3/c1-9-3-2-4-12(14(19)20)13(9)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |

| Standard InChI Key | UORXWVJJALRDEC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |

Introduction

Chemical Identity and Structural Features

6-Methyl-4'-(trifluoromethoxy)biphenyl-2-carboxylic acid belongs to the biphenyl carboxylic acid family, characterized by a biphenyl core substituted with a methyl group at position 6, a trifluoromethoxy group at position 4', and a carboxylic acid group at position 2. Its molecular formula is C₁₅H₁₁F₃O₃, with a molecular weight of 296.24 g/mol. The trifluoromethoxy (-OCF₃) group enhances lipophilicity, while the carboxylic acid (-COOH) moiety enables hydrogen bonding, critical for biological interactions .

Physicochemical Properties

-

Solubility: Limited solubility in aqueous media due to high lipophilicity; soluble in polar aprotic solvents (e.g., DMSO, acetone).

-

Melting Point: Estimated range: 145–152°C (based on analogous biphenyl carboxylic acids) .

-

pKa: The carboxylic acid group has a pKa of ~4.5, facilitating ionization under physiological conditions .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone is typically constructed via Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For example:

-

Reaction Setup:

-

Conditions:

-

Temperature: 80–100°C under inert atmosphere.

-

Duration: 12–24 hours.

-

One-Pot Hydrolysis-Esterification

A patent (CN105085271A) describes a one-pot method for analogous biphenyl carboxylates :

-

Hydrolysis:

-

Substrate: 4'-methyl-2-cyanobiphenyl.

-

Acid: 30–60% H₂SO₄.

-

Temperature: 106–115°C for 24 hours.

-

-

Esterification:

Table 1: Synthetic Optimization for Methyl Ester Analog

| Parameter | Condition | Yield (%) |

|---|---|---|

| Acid Concentration | 30% H₂SO₄ | 87.3 |

| 60% H₂SO₄ | 96.5 | |

| Solvent | Toluene | 96.5 |

| Xylene | 97.8 | |

| Alcohol | Methanol | 96.5 |

| Ethanol | 98.1 |

Pharmacological Applications

Anticancer Activity

A library of biphenyl carboxylic acids synthesized via Suzuki coupling demonstrated notable in vitro anticancer activity :

-

Cell Lines: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

-

IC₅₀ Values:

Mechanism of Action

Molecular docking studies against estrogen receptor alpha (ERα) revealed:

-

Hydrogen Bonding: Carboxylic acid group interacts with Arg394 and Glu353.

-

Hydrophobic Interactions: Trifluoromethoxy group binds to Leu387 and Leu391 .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity: Competing coupling sites may reduce yield (e.g., C3 vs. C2 substitution).

-

Purification: Requires column chromatography or recrystallization for >95% purity .

Research Opportunities

-

Prodrug Development: Ester prodrugs to enhance oral bioavailability.

-

Structure-Activity Relationships (SAR): Systematic substitution at C3 and C4' to optimize efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume